molecular formula C21H24ClFN2O3S B14982306 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B14982306
M. Wt: 438.9 g/mol
InChI Key: IZGXQRHNGXNQSU-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a chlorofluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under suitable conditions.

    Substitution with Methanesulfonyl and Chlorofluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like methanesulfonyl chloride and chlorofluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
  • 1-[(2-Fluorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE stands out due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C21H24ClFN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O3S/c1-14-6-7-15(2)20(12-14)24-21(26)16-8-10-25(11-9-16)29(27,28)13-17-18(22)4-3-5-19(17)23/h3-7,12,16H,8-11,13H2,1-2H3,(H,24,26)

InChI Key

IZGXQRHNGXNQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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